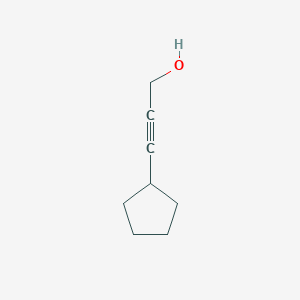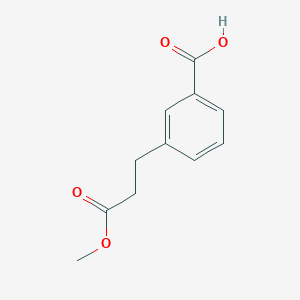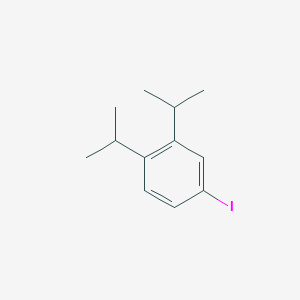![molecular formula C7H11NO2 B13511643 Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13511643.png)
Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate: is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic system
準備方法
Synthetic Routes and Reaction Conditions: The preparation of methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate typically involves the use of photochemistry. One efficient method is the [2+2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction can be performed under ultraviolet light, and the resulting product can be further derivatized through various transformations .
Industrial Production Methods: Industrial production of this compound may involve batch processing techniques. Key steps include the intramolecular substitution of a primary alkyl chloride with a tert-butylsulfonamide to form the bicyclic system . This method allows for the production of significant quantities of the compound.
化学反応の分析
Types of Reactions: Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile in ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds . This property makes it a versatile building block in medicinal chemistry.
類似化合物との比較
- Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
- Azabicyclo[2.1.1]hexane piperazinium methanesulfonate
Uniqueness: Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate is unique due to its specific bicyclic structure and the presence of a nitrogen atom within the ring system. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
特性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-6(9)7-2-5(3-7)8-4-7/h5,8H,2-4H2,1H3 |
InChIキー |
AKUOVGQSVPBEIH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C12CC(C1)NC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


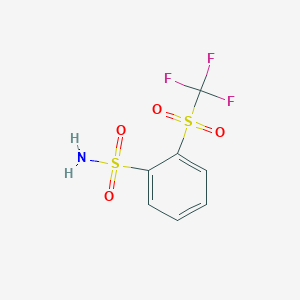
![4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1h-pyrazole hydrobromide](/img/structure/B13511568.png)
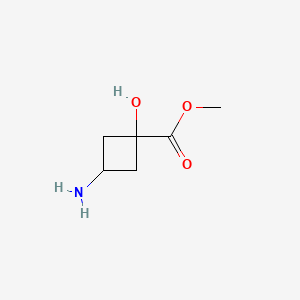
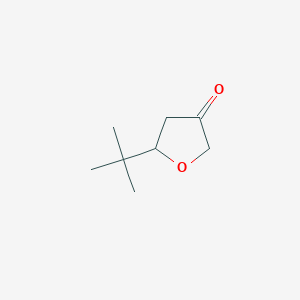



![2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine](/img/structure/B13511594.png)

![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid](/img/structure/B13511631.png)
![rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid](/img/structure/B13511634.png)
